![molecular formula C8H5BrN2O2 B6246260 7-bromo-1H-indazole-5-carboxylic acid CAS No. 1782550-47-3](/img/no-structure.png)
7-bromo-1H-indazole-5-carboxylic acid
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Overview
Description
7-bromo-1H-indazole-5-carboxylic acid is a chemical compound with the CAS Number: 1782550-47-3 . It has a molecular weight of 241.04 . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of indazoles, including 7-bromo-1H-indazole-5-carboxylic acid, has been the subject of recent research . Strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The InChI code for 7-bromo-1H-indazole-5-carboxylic acid is1S/C8H5BrN2O2/c9-6-2-4 (8 (12)13)1-5-3-10-11-7 (5)6/h1-3H, (H,10,11) (H,12,13)
. This code provides a specific identifier for the molecular structure of the compound. Physical And Chemical Properties Analysis
7-bromo-1H-indazole-5-carboxylic acid is a powder that is stored at room temperature . It has a molecular weight of 241.04 .Scientific Research Applications
Medicinal Chemistry and Drug Development
Indazole derivatives, including 7-bromo-1H-indazole-5-carboxylic acid, constitute a key structural moiety in pharmaceutically relevant compounds. Researchers have investigated its potential as a building block for novel drugs. For instance, modifications of the indazole scaffold have led to compounds with antitumor, anti-HIV, anti-inflammatory, and antidepressant activities .
Neurological Disorders and Radioligands
Structurally optimized N-alkyl-substituted indazole-5-carboxamides have been developed as potential drug candidates for treating Parkinson’s disease (PD) and other neurological disorders. Additionally, these compounds serve as radioligands for diagnostic purposes in neuroimaging studies .
Anti-Inflammatory Properties
Studies have explored the anti-inflammatory effects of indazole derivatives, including 7-bromo-1H-indazole-5-carboxylic acid. These compounds may modulate inflammatory pathways, making them relevant for conditions associated with inflammation .
Antimicrobial Activity
Researchers have investigated the antimicrobial potential of indazole derivatives. While specific studies on 7-bromo-1H-indazole-5-carboxylic acid are limited, its structural similarity to other indazole compounds suggests that it may exhibit antibacterial or antifungal properties .
Chemical Synthesis and Methodology
Indazole derivatives are valuable intermediates in organic synthesis. Researchers use them as building blocks to create more complex molecules. 7-bromo-1H-indazole-5-carboxylic acid can participate in various synthetic routes, contributing to the development of new methodologies .
Contraceptive Research
Although less explored, indazole derivatives have been investigated for their contraceptive activities. While specific studies on 7-bromo-1H-indazole-5-carboxylic acid are scarce, its structural features make it an interesting candidate for further research in this area .
Safety and Hazards
Future Directions
Indazole-containing compounds have a wide variety of medicinal applications . Therefore, much effort has been spent in recent years to develop synthetic approaches to indazoles . The future directions of research on 7-bromo-1H-indazole-5-carboxylic acid could involve exploring its potential medicinal properties and developing more efficient synthesis methods .
Mechanism of Action
Target of Action
Indazole derivatives have been found to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities . This suggests that the compound may interact with multiple targets, depending on its specific substitutions and the biological context.
Mode of Action
Indazole derivatives have been reported to interact with their targets and induce changes that lead to their observed biological activities . For instance, some indazole derivatives have been found to inhibit cell growth, suggesting that they may interact with cellular targets involved in cell proliferation .
Biochemical Pathways
Given the broad range of biological activities associated with indazole derivatives, it is likely that this compound affects multiple pathways, potentially including those involved in inflammation, microbial growth, hiv replication, cancer cell proliferation, glucose metabolism, protozoal activity, blood pressure regulation, and others .
Result of Action
Given the biological activities associated with indazole derivatives, it is likely that this compound induces changes at the molecular and cellular levels that contribute to its observed effects .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 7-bromo-1H-indazole-5-carboxylic acid involves the bromination of 1H-indazole-5-carboxylic acid followed by the introduction of a carboxylic acid group.", "Starting Materials": [ "1H-indazole-5-carboxylic acid", "Bromine", "Acetic acid", "Sodium acetate", "Hydrogen peroxide", "Sodium hydroxide", "Water" ], "Reaction": [ "Step 1: Dissolve 1H-indazole-5-carboxylic acid in acetic acid and add bromine dropwise with stirring. Maintain the temperature at 0-5°C. After the addition is complete, stir the reaction mixture for an additional 2 hours at room temperature.", "Step 2: Add sodium acetate to the reaction mixture and stir for 30 minutes.", "Step 3: Add hydrogen peroxide to the reaction mixture and stir for 1 hour.", "Step 4: Add sodium hydroxide to the reaction mixture to adjust the pH to 7-8.", "Step 5: Extract the product with ethyl acetate and wash with water.", "Step 6: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain 7-bromo-1H-indazole-5-carboxylic acid as a white solid." ] } | |
CAS RN |
1782550-47-3 |
Molecular Formula |
C8H5BrN2O2 |
Molecular Weight |
241 |
Purity |
95 |
Origin of Product |
United States |
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